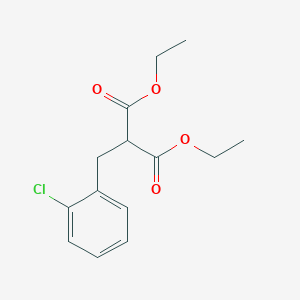
Diethyl 2-(2-chlorobenzyl)malonate
Cat. No. B8756333
M. Wt: 284.73 g/mol
InChI Key: KHFOTSBOKOUNGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05648540
Procedure details


To a 50 liter flask was added diethyl o-chlorobenzylmalonate (6067 g, 21.31 mol), glacial acetic acid (1090 mL), and concentrated hydrochloric acid (16,000 mL). The reaction was then heated at reflux for 21 hours and 13 minutes. Additional concentrated hydrochloric acid (1840 mL, 5520 mL total) was added at 3.5, 13.5, and 17 hours into the reflux. The reaction was cooled to 0°±2° C. and the resulting solid was collected by suction filtration and washed with water (4L). The solid was suspended in water (8L) and the slurry was stirred for five minutes. The solid was collected by suction filtration and washed with water (20L). The filtrate was pH 2 and tested positive for chlorine. The solid was then washed seven times in the following manner; the solid was suspended in water (8L) and stirred for approximately ten minutes. The solid was collected by suction filtration and washed with water (4L). The filtrate was tested for chloride ion and the pH was recorded. The final filtrate was pH 4.5-5 and tested negative to the presence of chloride ion. A total of 100 liters of water was used to wash the solid. The solid was dried under vacuum at 35°±3° C. for 70 hours to give crude β-2-chlorophenylpropionic acid (3653 g, 93.4%) as a white solid.




Yield
93.4%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[CH2:4][CH:5](C(OCC)=O)[C:6]([O:8]CC)=[O:7].Cl>C(O)(=O)C>[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[CH2:4][CH2:5][C:6]([OH:8])=[O:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6067 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(CC(C(=O)OCC)C(=O)OCC)C=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1090 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
1840 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the slurry was stirred for five minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 21 hours and 13 minutes
|
|
Duration
|
13 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to 0°±2° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting solid was collected by suction filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (4L)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by suction filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (20L)
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was then washed seven times in the following manner
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for approximately ten minutes
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by suction filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (4L)
|
WASH
|
Type
|
WASH
|
|
Details
|
to wash the solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was dried under vacuum at 35°±3° C. for 70 hours
|
|
Duration
|
70 h
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC=C1)CCC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3653 g | |
| YIELD: PERCENTYIELD | 93.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
